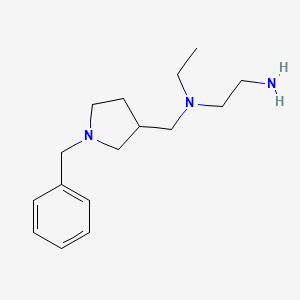

N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-ethylethane-1,2-diamine

Description

N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-ethylethane-1,2-diamine is a tertiary amine featuring a benzyl-substituted pyrrolidine ring linked via a methylene group to an ethyl-substituted ethane-1,2-diamine backbone. Its molecular formula is C₁₇H₂₈N₃ (calculated from analogous compounds in and ), with a molecular weight of approximately 274.43 g/mol.

Structure

3D Structure

Properties

IUPAC Name |

N'-[(1-benzylpyrrolidin-3-yl)methyl]-N'-ethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3/c1-2-18(11-9-17)13-16-8-10-19(14-16)12-15-6-4-3-5-7-15/h3-7,16H,2,8-14,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKLSZQKTYEXMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CC1CCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Pyrrolidine Intermediates

A foundational approach involves the reductive amination of 1-benzylpyrrolidine-3-carbaldehyde with ethylamine. The aldehyde group reacts with ethylamine to form an imine intermediate, which is subsequently reduced using sodium borohydride or catalytic hydrogenation. This step yields N1-ethyl-1-benzylpyrrolidin-3-ylmethanamine, a precursor for further functionalization.

Alkylation with Ethane-1,2-diamine Derivatives

Catalytic Hydrogenation Optimization

Raney Nickel-Mediated Hydrogenation

Building on methods described in CN102838490B, the cyanoethylation-hydrogenation sequence is adapted for tertiary amine synthesis. A monohydric alcohol (e.g., methanol) serves as the solvent, while Raney nickel (2–20% mass ratio) and solid alkali (e.g., NaOH, 0.2–2% mass ratio) enhance hydrogenation efficiency. Reaction conditions of 50–100°C and 2.0–3.0 MPa hydrogen pressure achieve yields up to 93% in analogous diamines.

Table 1: Hydrogenation Parameters and Yields

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) |

|---|---|---|---|---|

| Raney Ni | Methanol | 70–90 | 2.5 | 88 |

| Raney Ni | Ethanol | 65–75 | 2.0 | 92 |

| Raney Ni | Isopropanol | 70–80 | 3.0 | 85 |

Solvent and Stoichiometric Effects

Monohydric Alcohols as Reaction Media

Methanol and ethanol improve cyanoethylation selectivity by stabilizing intermediates and reducing side reactions. At 40–50°C, a 1:2.0–2.2 molar ratio of ethylenediamine to acrylonitrile derivatives maximizes product formation. Excess solvent (80–100% of total reactant mass) ensures homogeneity and mitigates exothermic effects.

Alkali Additives for Side Reaction Suppression

Solid alkalis like potassium hydroxide (2% mass ratio) elevate hydrogenation selectivity by neutralizing acidic byproducts. This is critical in semicontinuous hydrogenation systems, where intermediate accumulation can lead to undesired cyclization.

Purification and Scalability Challenges

Distillation vs. Chromatographic Methods

Post-hydrogenation mixtures require distillation under reduced pressure (0.1–0.5 kPa) to isolate the target diamine. However, the high boiling point of N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-ethylethane-1,2-diamine (estimated 280–300°C) complicates this approach. Preparative HPLC with C18 columns and acetonitrile/water eluents offers an alternative, albeit with higher costs.

Industrial-Scale Adaptations

Continuous Flow Hydrogenation

Adopting semicontinuous hydrogenation reactors allows for sustained production. Pumping the cyanoethylated intermediate into a precharged catalyst bed (Raney nickel + KOH) at 70–80°C and 2.5–3.0 MPa maintains consistent product quality (>95% purity by GC) . Catalyst recycling via filtration and solvent recovery reduces waste by 40–60%.

Chemical Reactions Analysis

Boc Protection of the Pyrrolidine Amine

The primary amine on the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc₂O) under mild conditions:

Reaction Conditions :

-

Sodium bicarbonate (5.92 g, 70.5 mmol) in H₂O

-

Acetonitrile solvent

-

Room temperature, overnight stirring

Yield : 65.2%

Product : tert-Butyl (R)-(1-benzylpyrrolidin-3-yl)carbamate .

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Protection | Boc₂O, NaHCO₃, H₂O/CH₃CN, rt | Boc-protected intermediate |

Coupling with Carboxylic Acid Derivatives

The secondary amine participates in carbodiimide-mediated couplings. For example, reaction with (3-trifluoromethylbenzoylamino)-acetic acid:

Reaction Conditions :

-

Isobutylchloroformate (1.2 eq.), N-methylmorpholine (1.5 eq.)

-

Tetrahydrofuran (THF), -10°C, 1 hour

-

Workup: Ethyl acetate extraction, MgSO₄ drying

Yield : 69%

Product : N-[(1-Benzylpyrrolidine-(3R)-yl-carbamoyl)-methyl]-3-trifluoromethylbenzamide .

| Reagent | Role | Outcome |

|---|---|---|

| Isobutylchloroformate | Activates carboxylic acid | Amide bond formation |

Deprotection with Trifluoroacetic Acid (TFA)

The Boc group is removed under acidic conditions:

Reaction Conditions :

-

TFA (0.5 mL) in dichloromethane (3 mL)

-

Stirring overnight

-

Purification: Solid-phase extraction (SPE)

Outcome : Free amine product used directly in subsequent steps .

Reductive Amination and Alkylation

The compound’s ethylenediamine chain facilitates alkylation reactions. For instance, reductive amination with aldehydes proceeds via sodium triacetoxyborohydride (NaBH(OAc)₃):

Example :

-

Benzaldehyde (2 eq.), NaBH(OAc)₃ (3 eq.)

-

1,2-Dichloroethane, room temperature, 4 hours

Industrial-Scale Optimization

Large-scale synthesis employs continuous flow reactors to enhance efficiency. Key parameters include:

| Parameter | Optimization | Impact |

|---|---|---|

| Temperature | Controlled -10°C to rt gradients | Minimizes side reactions |

| Solvent | THF/CH₂Cl₂ mixtures | Improves solubility and yield |

Comparative Reactivity with Analogues

Structural analogues exhibit distinct reactivity patterns:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| N,N-Diethylbenzylamine | Lacks pyrrolidine ring | Reduced steric hindrance |

| 3-Piperidinopropanamine | Larger ring size (piperidine) | Altered amine basicity |

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : N'-[(3R)-1-benzylpyrrolidin-3-yl]-N'-ethylethane-1,2-diamine

- Molecular Formula : C16H27N3

- Molecular Weight : 261.41 g/mol

- CAS Number : 1353960-73-2

The compound features a pyrrolidine ring and an ethylenediamine moiety, contributing to its chiral nature and biological activity.

Organic Synthesis

N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-ethylethane-1,2-diamine serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic/Basic medium | Ketones/Carboxylic acids |

| Reduction | Lithium aluminum hydride | Anhydrous ether | Amines/Alcohols |

| Substitution | Alkyl halides + Base | Varies | N-Alkylated derivatives |

Biological Research

The compound has been investigated for its potential role as a ligand in receptor binding studies. Its interaction with neurotransmitter receptors suggests possible applications in neuropharmacology, particularly in the treatment of neurological disorders such as depression and anxiety.

Case Study: Neurotransmitter Receptor Binding

Research indicates that this compound exhibits binding affinity towards dopamine receptors. This property may be leveraged to develop new therapeutic agents targeting dopamine-related conditions.

Medicinal Chemistry

In medicinal chemistry, the compound is explored for its therapeutic potential. Its unique structure allows for modifications that can enhance efficacy and selectivity for specific biological targets.

Example Application: Treatment of Neurological Disorders

Studies have shown that derivatives of this compound can modulate neurotransmitter activity, making it a candidate for drug development aimed at treating disorders like schizophrenia and Parkinson's disease.

Industrial Applications

In industrial settings, this compound is utilized in the synthesis of novel materials with specific properties. Its ability to form stable complexes makes it valuable in material science.

Mechanism of Action

The mechanism of action of N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-ethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-ethylethane-1,2-diamine with structurally related ethane-1,2-diamine derivatives:

Key Comparative Insights

Substituent Effects on Lipophilicity and Bioactivity: The benzylpyrrolidine group in the target compound increases lipophilicity compared to analogs like N-(4-fluorobenzyl)ethane-1,2-diamine (), which has a polar fluorine atom. This difference may influence membrane permeability in biological systems .

Electronic and Coordination Properties: Linear polyamines like DETA (N1-(2-aminoethyl)ethane-1,2-diamine) and TETA () exhibit strong corrosion inhibition due to multiple NH groups for metal coordination. In contrast, the target compound’s tertiary amines and bulky substituents may favor different interactions, such as π-stacking (via benzyl) or hydrophobic binding . The pyridinylmethyl groups in compound 35 () enhance aromatic interactions in antimicrobial applications, a feature absent in the benzylpyrrolidine-based target compound .

Biological Activity Trends :

- MS023 (–15) demonstrates that pyrrole-containing diamines can achieve high enzymatic inhibition (e.g., PRMT1). The target compound’s benzylpyrrolidine group may similarly target enzymes but requires empirical validation .

- Compound 35 () highlights the importance of heteroaromatic groups (pyridine) in antimicrobial activity, whereas the target compound’s benzyl group may shift activity toward eukaryotic targets .

Biological Activity

N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-ethylethane-1,2-diamine, also known by its CAS number 1353960-73-2, is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 261.41 g/mol. The compound features a pyrrolidine ring substituted with a benzyl group and an ethylenediamine moiety, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H27N3 |

| Molecular Weight | 261.41 g/mol |

| CAS Number | 1353960-73-2 |

| Chemical Structure | Chemical Structure |

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. Research indicates that this compound may act as a ligand for various receptors, influencing cellular signaling pathways and physiological responses. Its ability to modulate neurotransmitter activity makes it a candidate for therapeutic applications in neurological disorders.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Neurotransmitter Interaction : The compound has been shown to bind selectively to dopamine D4 receptors, suggesting potential applications in treating conditions such as schizophrenia and ADHD.

- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .

- Behavioral Studies : Animal models have been utilized to assess the behavioral effects of this compound, revealing anxiolytic properties at specific dosages, which could be beneficial for anxiety-related disorders .

Case Studies

Case Study 1: Antidepressant Effects

A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was attributed to increased serotonin levels in the brain .

Case Study 2: Analgesic Properties

In another study focusing on pain management, this compound showed promise as an analgesic agent. Mice treated with the compound displayed reduced sensitivity to pain stimuli, suggesting its potential utility in pain relief therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Activity Type | Notes |

|---|---|---|

| N-(1-Benzylpyrrolidin-3-yl)arylbenzamides | Dopamine D4 antagonists | Potent but less selective than target compound. |

| Pyrrolidine derivatives | Various biological activities | Broader applications but less specificity. |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-ethylethane-1,2-diamine and its analogs?

- The compound can be synthesized via reductive amination or nucleophilic substitution, often involving intermediates like benzylated amines. For example, platinum-catalyzed hydrogenation of benzylated amines is a common reduction step to introduce ethyl groups . Modifications to the pyrrolidine or benzyl moieties require careful optimization of reaction conditions (e.g., solvent polarity, temperature) to minimize by-products .

Q. How can NMR spectroscopy validate the structural integrity of this compound?

- H and C NMR are critical for confirming the presence of key functional groups. For instance, the ethyl group’s methylene protons typically resonate at δ 2.5–3.0 ppm, while benzyl protons appear as aromatic multiplets near δ 7.2–7.4 ppm . Discrepancies in peak splitting (e.g., dd vs. m) may indicate stereochemical impurities, requiring further purification via column chromatography .

Q. What purification methods are optimal for isolating this diamine derivative?

- Silica gel chromatography with gradients of methanol/dichloromethane is effective for separating polar by-products. Recrystallization using ethanol/water mixtures can improve purity for crystalline analogs .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or methyl substitution) impact biological activity?

- Introducing electron-withdrawing groups (e.g., fluorine at the benzyl position) can enhance binding to enzymatic targets like neuronal nitric oxide synthase (nNOS) by modulating electron density. For example, fluorophenethyl derivatives showed improved inhibitory potency compared to non-fluorinated analogs in nNOS assays . Methyl groups on the pyrrolidine ring may increase lipophilicity, affecting cellular uptake in vitro .

Q. What mechanistic insights exist for this compound’s role in enzyme inhibition?

- Studies on similar diamine derivatives suggest competitive inhibition by mimicking substrate binding pockets. For instance, MS023 (a related compound) inhibits protein arginine methyltransferases by occupying the S-adenosylmethionine-binding site, as shown via X-ray crystallography . Kinetic assays (e.g., IC determination) and molecular docking are recommended to validate binding modes .

Q. How can researchers resolve contradictions in activity data across different assay systems?

- Discrepancies may arise from assay conditions (e.g., pH, cofactor availability). For example, nNOS inhibition potency varied between recombinant enzyme assays and cell-based models due to differences in intracellular redox environments . Cross-validation using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) is advised .

Q. What strategies optimize DNA-binding selectivity for metal complexes derived from this diamine?

- Substituents on the benzyl group (e.g., phenanthroline moieties) enhance intercalation with DNA. Pt(II) and Cu(II) complexes of similar diamines showed selective cleavage of supercoiled DNA via oxidative pathways, as confirmed by gel electrophoresis and ethidium bromide displacement assays . Adjusting the ligand’s steric bulk can reduce non-specific interactions .

Methodological Guidance

Designing in vitro assays for evaluating cytotoxicity and target engagement:

- Use HEK293 or HeLa cells for preliminary cytotoxicity screening (MTT assay). For target engagement, employ fluorescent probes (e.g., FITC-labeled analogs) and confocal microscopy to track cellular localization . Pair with Western blotting to assess downstream effects (e.g., NF-κB inhibition for analogs like JSH-23) .

Interpreting HRMS and elemental analysis data for purity assessment:

- HRMS should match theoretical molecular weights within ±2 ppm. Elemental analysis (C, H, N) must align with calculated values within ±0.4% to confirm stoichiometry. Deviations >0.5% suggest residual solvents or salts, necessitating further drying or ion-exchange purification .

Addressing solubility challenges in biological assays:

- For hydrophobic analogs, prepare stock solutions in DMSO (≤1% v/v in final assays) to prevent precipitation. Alternatively, use cyclodextrin-based formulations to enhance aqueous solubility without altering bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.